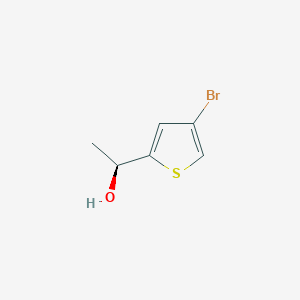

(S)-1-(4-Bromothiophen-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTFBIIZOCHASS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CS1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-1-(4-Bromothiophen-2-yl)ethanol

Abstract

This technical guide provides an in-depth exploration of a robust and highly selective synthetic pathway to (S)-1-(4-Bromothiophen-2-yl)ethanol, a chiral intermediate of significant interest in pharmaceutical research and development. The core of this synthesis lies in the strategic application of the Corey-Bakshi-Shibata (CBS) catalytic reduction, a cornerstone of asymmetric synthesis that allows for precise stereochemical control. This document offers a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and practical insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Thiophene Alcohols

Chiral secondary alcohols featuring a thiophene scaffold are valuable building blocks in medicinal chemistry. The thiophene ring system is a bioisostere for the phenyl group and is present in numerous clinically approved drugs. The introduction of a stereogenic center, as in this compound, is crucial for optimizing pharmacological activity and reducing off-target effects. The bromine atom on the thiophene ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules.

This guide focuses on a reliable and scalable synthetic route, emphasizing the practical aspects and theoretical underpinnings necessary for successful implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most efficiently approached through the asymmetric reduction of the corresponding prochiral ketone, 4-bromo-2-acetylthiophene. This strategy hinges on the selection of a suitable chiral reducing agent or catalyst that can stereoselectively deliver a hydride to one face of the carbonyl group.

The Corey-Bakshi-Shibata (CBS) reduction stands out as a premier method for this transformation due to its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][2] The catalyst, an oxazaborolidine derived from a chiral amino alcohol, complexes with a borane source to form a chiral reducing agent that effectively differentiates between the two enantiotopic faces of the ketone.

The synthesis of the precursor, 4-bromo-2-acetylthiophene, can be achieved via a Friedel-Crafts acylation of 3-bromothiophene. This electrophilic aromatic substitution is a well-established method for introducing acyl groups onto aromatic rings.[3]

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-step process:

[Image of the reaction scheme for the Friedel-Crafts acylation of 3-bromothiophene to 4-bromo-2-acetylthiophene]

[Image of the reaction scheme for the CBS reduction of 4-bromo-2-acetylthiophene to this compound]

Figure 2: Simplified mechanistic pathway of the CBS reduction.

The key steps are:

-

Coordination: The borane source coordinates to the nitrogen atom of the oxazaborolidine ring, which enhances the Lewis acidity of the endocyclic boron atom.

-

Substrate Binding: The ketone then coordinates to this Lewis acidic boron atom in a sterically favored manner, with the larger substituent (the 4-bromothienyl group) oriented away from the bulky group on the catalyst.

-

Hydride Delivery: The hydride is delivered from the borane to the carbonyl carbon through a six-membered, chair-like transition state, leading to the formation of the (S)-alcohol with high stereoselectivity.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR of this compound (indicative shifts in CDCl₃): δ 7.10-6.90 (m, 2H, thiophene-H), 5.05 (q, J = 6.5 Hz, 1H, CH-OH), 2.50 (br s, 1H, OH), 1.60 (d, J = 6.5 Hz, 3H, CH₃).

-

¹³C NMR of this compound (indicative shifts in CDCl₃): δ 150.0, 128.0, 122.0, 110.0 (thiophene carbons), 65.0 (CH-OH), 25.0 (CH₃).

-

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., Chiralpak series) should be used.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and highly enantioselective method for the preparation of this compound. The two-step sequence, involving a Friedel-Crafts acylation followed by a Corey-Bakshi-Shibata reduction, is a powerful strategy for accessing this valuable chiral building block. The principles and protocols outlined herein are intended to empower researchers in the field of drug discovery and development to confidently synthesize this and related chiral thiophene derivatives for their research endeavors.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

-

Organic Syntheses. (1955). 3-Bromothiophene. Organic Syntheses, 35, 24. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

-

Wikipedia. (2023). Corey–Itsuno reduction. [Link]

Sources

Spectroscopic characterization of (S)-1-(4-Bromothiophen-2-yl)ethanol

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-(4-Bromothiophen-2-yl)ethanol

Abstract

This compound is a chiral secondary alcohol and a valuable building block in medicinal chemistry and materials science. Its precise three-dimensional structure, particularly the absolute configuration at the stereocenter, is critical to its function and dictates its interaction with other chiral molecules. Unambiguous structural confirmation is therefore not merely procedural but fundamental to its application. This guide provides a comprehensive, multi-technique spectroscopic protocol for the complete structural elucidation and stereochemical confirmation of this compound. We move beyond simple data reporting to explain the causal-driven logic behind the selection of techniques and the interpretation of their outputs, ensuring a self-validating analytical workflow for researchers in drug development and synthetic chemistry.

Introduction: The Analytical Imperative

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral alcohols, such as the title compound, are pivotal intermediates in these synthetic pathways.[1] The characterization of this compound presents a multi-faceted analytical challenge:

-

Confirmation of Constitution: Verifying the atomic connectivity—that a 4-bromothiophenyl group and an ethyl-1-ol group are correctly assembled.

-

Regioisomer Purity: Ensuring the bromine is at the 4-position and the ethanol substituent is at the 2-position of the thiophene ring.

-

Stereochemical Integrity: Confirming the absolute configuration at the chiral carbon (C1 of the ethanol moiety) is indeed '(S)'.

To address this, we employ a synergistic workflow of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle. This guide will detail the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy.

Caption: Primary fragmentation pathways in the EI-mass spectrum.

Table 1: Expected Mass Spectrometry Data

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment | Rationale |

|---|---|---|

| 207 / 209 | [M]⁺˙ | Molecular Ion |

| 192 / 194 | [M - CH₃]⁺ | Alpha-cleavage, loss of the methyl radical |

| 189 / 191 | [M - H₂O]⁺˙ | Dehydration, common for alcohols [2] |

| 111 | [C₄H₃S]⁺ | Thiophene ring fragment (loss of Br and C₂H₄O) |

FT-IR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: While MS gives the molecular formula, FT-IR spectroscopy confirms the presence of key functional groups by detecting their characteristic vibrational frequencies. For this compound, we are looking for definitive evidence of the hydroxyl (-OH) group and the substituted thiophene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond).

-

Background Scan: Perform a background scan with a clean crystal to subtract atmospheric (CO₂, H₂O) absorbances.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000–650 cm⁻¹.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands.

Table 2: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3350 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. [2] |

| ~3100 | C-H stretch | Thiophene Ring | Aromatic C-H stretch, characteristic of heterocyclic systems. [3] |

| 2980-2850 | C-H stretch | Alkyl (CH₃, CH) | Aliphatic C-H stretches from the ethanol side chain. |

| ~1430 | C=C stretch | Thiophene Ring | Aromatic ring stretching vibrations. [4] |

| ~1050 | C-O stretch | Secondary Alcohol | Confirms the alcohol is secondary (R₂CH-OH). [2] |

| ~700-900 | C-H out-of-plane bend | Substituted Thiophene | Pattern is indicative of the substitution on the ring. [3][5] |

| ~650 | C-S stretch | Thiophene Ring | Confirms the presence of the carbon-sulfur bond in the ring. [5]|

The presence of a strong, broad band around 3350 cm⁻¹ and a strong band around 1050 cm⁻¹ provides unambiguous evidence for a secondary alcohol functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR maps the carbon framework. For this molecule, NMR is essential to confirm the 2,4-substitution pattern on the thiophene ring and the structure of the ethanol side chain.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to yield singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum confirms the number of different proton environments, their integration (ratio), and their splitting pattern (J-coupling), which reveals adjacent protons.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.15 | d | 1H | H-5 (Thiophene) | Thiophene proton adjacent to sulfur, split by H-3. |

| ~7.05 | d | 1H | H-3 (Thiophene) | Thiophene proton, split by H-5 (meta-coupling is negligible). |

| ~5.10 | q | 1H | CH-OH | Methine proton, deshielded by both the thiophene ring and the oxygen. Split into a quartet by the adjacent CH₃ group. [6] |

| ~2.50 | s (broad) | 1H | OH | The hydroxyl proton signal is often broad and its position is variable. Can be confirmed by D₂O exchange. [2] |

| ~1.60 | d | 3H | CH₃ | Methyl protons, split into a doublet by the adjacent methine proton. [6]|

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, confirming the carbon backbone of the molecule.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150 | C-2 (Thiophene) | Carbon attached to the electron-withdrawing ethanol group, highly deshielded. |

| ~125 | C-5 (Thiophene) | Aromatic CH carbon. |

| ~122 | C-3 (Thiophene) | Aromatic CH carbon. |

| ~110 | C-4 (Thiophene) | Carbon attached to bromine, shielded by the halogen but its shift is characteristic. |

| ~67 | CH-OH | Methine carbon attached to oxygen, deshielded. [6] |

| ~25 | CH₃ | Aliphatic methyl carbon. [6]|

The combined NMR data definitively establishes the 1-(4-bromothiophen-2-yl)ethanol constitution and regiochemistry.

Chiroptical Spectroscopy: Assigning Absolute Stereochemistry

Expertise & Causality: Having confirmed the molecular structure, the final step is to verify the absolute configuration at the chiral center. Chiroptical techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. [7][8]This differential absorption, known as the Cotton effect, is unique to a specific enantiomer and provides the definitive assignment of '(S)' or '(R)' configuration.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol or hexane) in a quartz cuvette. The concentration must be optimized to give a UV absorbance of ~0.5-1.0 at the wavelength of interest.

-

Acquisition: Scan the sample over the UV range where the thiophene chromophore absorbs (typically 220-300 nm).

-

Data Processing: The instrument records the difference in absorbance (ΔA) as a function of wavelength. This is often converted to molar ellipticity [θ].

Data Interpretation

The sign of the Cotton effect (positive or negative peak in the CD spectrum) corresponding to a specific electronic transition of the chromophore is correlated with the absolute configuration of the molecule. For the thiophene chromophore perturbed by the adjacent chiral center, empirical rules or comparison with known compounds or theoretical calculations are used to make the assignment. A positive or negative Cotton effect in the region of the thiophene π→π* transition would be observed, allowing for the unambiguous confirmation of the (S)-configuration.

Conclusion

The structural and stereochemical identity of this compound can be unambiguously determined through a logical and synergistic application of modern spectroscopic techniques.

-

Mass Spectrometry confirms the elemental composition (C₆H₇BrOS) via the molecular weight and the presence of a single bromine atom through its characteristic M⁺/M⁺+2 isotopic pattern.

-

FT-IR Spectroscopy verifies the presence of the critical hydroxyl and substituted thiophene functional groups.

-

¹H and ¹³C NMR Spectroscopy provide a detailed map of the atomic connectivity, confirming the 2,4-substitution pattern of the thiophene ring and the structure of the ethanol side chain.

-

Circular Dichroism Spectroscopy offers the final, definitive proof of the (S)-absolute stereochemistry at the chiral center.

This comprehensive characterization provides the self-validating data package required by researchers in synthetic and medicinal chemistry, ensuring the quality, purity, and stereochemical integrity of this important chiral building block.

References

Sources

- 1. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. journalwjarr.com [journalwjarr.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. rsc.org [rsc.org]

- 7. What is Chiroptical Properties | lookchem [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of (S)-1-(4-Bromothiophen-2-yl)ethanol

An In-Depth Technical Guide to (S)-1-(4-Bromothiophen-2-yl)ethanol for Advanced Research and Development

Introduction: A Key Chiral Building Block

This compound is a valuable chiral intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a stereodefined secondary alcohol and a functionalized thiophene ring, presents multiple opportunities for synthetic elaboration. The thiophene core is a well-recognized bioisostere for a phenyl ring, often employed to modulate physicochemical properties such as solubility and metabolic stability. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. The chiral hydroxyl group is pivotal for establishing stereochemistry in target molecules, which is critical for biological activity and selectivity.

This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and essential safety information for its handling.

Part 1: Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. These parameters dictate selection of appropriate solvents, reaction conditions, and analytical methods.

Summary of Core Properties

The key physicochemical data for 1-(4-Bromothiophen-2-yl)ethanol are summarized below. It is important to note that while data for the racemic mixture is available, specific properties for the (S)-enantiomer, such as optical rotation, are determined experimentally for the resolved compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrOS | ChemScene[1] |

| Molecular Weight | 207.09 g/mol | CymitQuimica, ChemScene[1][2] |

| Appearance | White solid or colorless oil | The Royal Society of Chemistry[3] |

| Melting Point | Not specified; related compounds are solids | N/A |

| Boiling Point | Not specified; related bromophenethyl alcohol boils at 138 °C/9 mmHg | Sigma-Aldrich |

| Solubility | Generally soluble in common organic solvents like ethanol, methanol, and DMSO; limited solubility in water. | Understanding the Chemical Properties of 2-(4-Bromothiophen-2-yl)acetic Acid[4] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[1] |

| LogP (calculated) | 2.0454 | ChemScene[1] |

Part 2: Chemical Properties and Reactivity

The synthetic utility of this compound is derived from the reactivity of its distinct functional groups: the chiral secondary alcohol and the bromo-substituted thiophene ring.

The Thiophene Ring and Bromine Handle

The bromine atom at the 4-position of the thiophene ring is a key site for synthetic modification. It readily participates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings.[5] This allows for the straightforward introduction of various substituents (alkyl, aryl, etc.), making it an excellent substrate for building a library of analogues. The thiophene ring itself is an aromatic heterocycle, and its electron-rich nature influences the reactivity of the overall molecule.

The Chiral Hydroxyl Group

The secondary alcohol is a versatile functional group. It can be:

-

Oxidized to the corresponding ketone, 1-(4-bromothiophen-2-yl)ethanone.

-

Esterified or Etherified to introduce protecting groups or link to other molecular fragments.

-

Substituted via nucleophilic substitution reactions (e.g., Mitsunobu reaction) to invert the stereocenter or introduce other functionalities like azides or amines, which are crucial for many pharmaceutical intermediates.[6]

Part 3: Experimental Protocols

The following sections provide detailed, field-tested methodologies for the synthesis and analysis of this compound.

Synthesis: Asymmetric Reduction of 1-(4-Bromothiophen-2-yl)ethanone

The most common and efficient method to produce the (S)-enantiomer is through the asymmetric reduction of the prochiral ketone precursor. This approach leverages a chiral catalyst to selectively generate one enantiomer.

Causality: The choice of a well-defined chiral catalyst, such as a Noyori-type ruthenium complex or a CBS catalyst, is critical. These catalysts create a chiral pocket around the ketone, forcing the hydride reducing agent (e.g., from isopropanol or a borane) to attack from a specific face, thus yielding the desired (S)-alcohol with high enantiomeric excess.

Step-by-Step Protocol:

-

Inert Atmosphere: To a dry, argon-purged reaction vessel, add 1-(4-bromothiophen-2-yl)ethanone (1.0 eq).

-

Solvent: Dissolve the ketone in anhydrous isopropanol (approximately 0.1 M concentration).

-

Catalyst Loading: Add a chiral ruthenium catalyst, such as (S,S)-Ts-DPEN RuCl(p-cymene) (0.005-0.01 eq), and a base, such as potassium tert-butoxide (0.05 eq).

-

Reaction: Heat the mixture to 40-60 °C and stir for 12-24 hours. The isopropanol serves as both the solvent and the hydride source.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed.

-

Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Diagram: Synthetic Workflow

Caption: Quality Control and Characterization Workflow.

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound must be consulted, the following general precautions based on related bromo-organic compounds should be followed.

[7][8]* Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. *[9] Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. A[10]void contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. *[11] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and heat sources. *[7] Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

[10]### References

-

The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION. [Link]

-

The Royal Society of Chemistry. Supporting information for Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water with Formic Acid/Triethylamine as the Hydrogen Source. [Link]

-

PubChem - NIH. 1-(4-Bromophenyl)-2-(4-bromothiophen-2-yl)ethanol. [Link]

-

Journal of the Brazilian Chemical Society. Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. [Link]

-

PubChem - NIH. 1-(4-Bromophenyl)ethanol. [Link]

-

AA Blocks. Safety Data Sheet: 2-(Isobutylthio)ethanol. [Link]

-

Jordi Labs. Solubility for Common Extractable Compounds. [Link]

-

Autech Industry Co., Limited. Understanding the Chemical Properties of 2-(4-Bromothiophen-2-yl)acetic Acid. [Link]

-

International Formulae Group. Identification of compounds by HPLC-ESI-Q-TOF-MS/MS analysis. [Link]

-

TÜBİTAK Academic Journals. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]

-

MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

Semantic Scholar. One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes From α-Allyldiazoacetates. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

ResearchGate. Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. [Link]

-

Google Patents. Process for synthesizing 2-thiopheneethanol and derivatives thereof.

-

ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. [Link]

-

ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. [Link]

-

PubChem - NIH. 2-(4-Bromophenyl)ethanol. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(4-Bromothiophen-2-yl)ethanol | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. minio.scielo.br [minio.scielo.br]

- 7. WERCS Studio - Application Error [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 5463907.app.netsuite.com [5463907.app.netsuite.com]

- 11. aablocks.com [aablocks.com]

Asymmetric synthesis of 1-(4-Bromothiophen-2-yl)ethanol

An In-Depth Technical Guide to the Asymmetric Synthesis of 1-(4-Bromothiophen-2-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the asymmetric synthesis of 1-(4-Bromothiophen-2-yl)ethanol, a chiral alcohol of significant interest as a key building block in pharmaceutical manufacturing. The prochiral ketone, 2-acetyl-4-bromothiophene, serves as the primary precursor for this transformation. We will conduct an in-depth analysis of three leading-edge synthetic strategies: chiral oxazaborolidine-catalyzed (CBS) reduction, transition metal-catalyzed asymmetric transfer hydrogenation (ATH), and whole-cell biocatalytic reduction. The guide delves into the mechanistic underpinnings, field-proven experimental protocols, and comparative advantages of each approach, offering researchers and drug development professionals the critical insights required for methodological selection and process optimization.

Introduction: The Strategic Importance of Chiral 1-(4-Bromothiophen-2-yl)ethanol

Chiral alcohols are fundamental intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereochemistry is often directly linked to therapeutic efficacy and safety. 1-(4-Bromothiophen-2-yl)ethanol is a prominent example, serving as a critical precursor for several advanced therapeutic agents. Its thiophene core is a versatile heterocyclic scaffold found in numerous bioactive compounds.

The primary impetus for the development of robust synthetic routes to this molecule is its role as a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The synthesis of such complex molecules on an industrial scale necessitates methods that are not only high-yielding and stereoselective but also economically viable and environmentally sustainable. Consequently, the asymmetric reduction of 2-acetyl-4-bromothiophene is a focal point of intensive research.[3][4]

This guide moves beyond a simple recitation of procedures to explain the causality behind experimental design, empowering researchers to adapt and innovate.

Core Methodologies for Asymmetric Reduction

The conversion of the prochiral 2-acetyl-4-bromothiophene to the chiral secondary alcohol, 1-(4-Bromothiophen-2-yl)ethanol, is the central challenge. The primary strategies to achieve this enantioselectively can be broadly categorized as catalytic asymmetric reductions.

Figure 1: General scheme for the asymmetric reduction.

Three dominant methodologies have emerged as the most effective and practical:

-

Chiral Oxazaborolidine (CBS) Catalysis: A classic organocatalytic method employing a catalyst generated from a chiral amino alcohol and a borane source.[5][6][7]

-

Asymmetric Transfer Hydrogenation (ATH): Utilizes transition metal complexes, typically ruthenium-based, with chiral ligands to transfer hydrogen from a simple donor molecule.[8][9][10]

-

Biocatalysis: Leverages the high selectivity of enzymes, often within whole-cell systems, to perform the reduction under mild, aqueous conditions.[11][12]

While stoichiometric methods using chirally modified hydrides like lithium aluminum hydride (LAH) can achieve high enantioselectivity, their requirement for a full equivalent of the chiral modifier makes them less atom-economical and generates significant chiral waste, limiting their industrial applicability.[8][13]

In-Depth Analysis and Protocols

Methodology I: Chiral Oxazaborolidine (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and predictable stereochemical outcomes.[7]

Expertise & Causality: The method's success hinges on the formation of a rigid, five-membered oxazaborolidine ring catalyst. This catalyst coordinates with both the borane reducing agent (e.g., borane-THF or catecholborane) and the ketone substrate.[8] The steric environment created by the chiral scaffold of the catalyst (commonly derived from proline) forces the ketone to bind in a specific orientation. This pre-organization ensures that the hydride is delivered to one specific prochiral face of the carbonyl, leading to high enantioselectivity. The in situ generation of the catalyst from a stable chiral amino alcohol precursor is a significant practical advantage.[5][14]

// Workflow Catalyst -> Activated_Catalyst [label="Coordination"]; Activated_Catalyst -> Ternary_Complex [label="+ Ketone"]; Ketone -> Ternary_Complex; Ternary_Complex -> Hydride_Transfer; Hydride_Transfer -> Product_Complex; Product_Complex -> Catalyst [label="Catalyst\nRegeneration"]; Product_Complex -> Product [label="Release"]; Borane -> Activated_Catalyst;

// Layout hints {rank=same; Catalyst; Borane;} {rank=same; Ketone; Activated_Catalyst;} } /dot

Figure 2: Catalytic cycle of the CBS reduction.

Experimental Protocol: (S)-1-(4-Bromothiophen-2-yl)ethanol via CBS Reduction

-

System Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 5-10 mol%).

-

Solvent & Cooling: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Borane Addition: Slowly add a borane-THF complex (1 M solution in THF, 1.0-1.5 equivalents) to the catalyst solution via the dropping funnel, ensuring the internal temperature is maintained at or below -20 °C. Stir the mixture for 15 minutes to allow for complex formation.

-

Substrate Addition: Dissolve 2-acetyl-4-bromothiophene (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes. Maintain strict temperature control at -20 °C.

-

Reaction Monitoring: Stir the reaction at -20 °C. Monitor the conversion of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C. This will decompose the excess borane. Allow the mixture to warm to room temperature.

-

Work-up & Purification: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Methodology II: Asymmetric Transfer Hydrogenation (ATH)

Developed by Noyori and coworkers, ATH is a powerful and highly efficient method for reducing ketones.[10] It is particularly attractive for industrial applications due to its use of safe, inexpensive hydrogen donors and exceptionally low catalyst loadings.

Expertise & Causality: The efficacy of ATH lies in the "metal-ligand bifunctional" nature of the catalyst, typically a Ruthenium(II) complex coordinated to a chiral N-tosylated diamine ligand (e.g., TsDPEN) and an arene.[9][15] The reaction proceeds via a six-membered pericyclic transition state. The hydrogen donor (e.g., isopropanol or formic acid) first transfers two hydrogens to the catalyst to form a ruthenium-hydride species. The ketone then coordinates to this activated catalyst. A crucial non-covalent N-H···O=C hydrogen bond between the ligand's amine and the ketone's carbonyl locks the substrate into a specific conformation, facilitating a highly stereoselective transfer of the hydride from the metal and a proton from the ligand's amine to the carbonyl group.[9] This concerted mechanism accounts for the high reactivity and selectivity observed.

// Workflow Catalyst -> Ru_Hydride [label="Activation"]; Base -> Ru_Hydride; H_Donor -> Ru_Hydride; Ru_Hydride -> Transition_State [label="+ Ketone"]; Ketone -> Transition_State; Transition_State -> Product [label="H-Transfer"]; Transition_State -> Catalyst [label="Regeneration"]; Transition_State -> Oxidized_Donor; } /dot

Figure 3: Simplified mechanism for Noyori Asymmetric Transfer Hydrogenation.

Experimental Protocol: (R)-1-(4-Bromothiophen-2-yl)ethanol via ATH

-

System Preparation: In a round-bottom flask, create an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). This mixture serves as the hydrogen donor.

-

Catalyst & Substrate Addition: To a separate reaction flask under an inert atmosphere, add the catalyst, RuCl (0.1-1.0 mol%), followed by 2-acetyl-4-bromothiophene (1.0 equivalent).

-

Reaction Initiation: Add the formic acid/triethylamine mixture to the flask containing the catalyst and substrate.

-

Reaction Conditions: Stir the homogeneous solution at 25-40 °C. The reaction is typically much faster than CBS reductions.

-

Monitoring & Work-up: Monitor the reaction progress by TLC or GC. Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification & Analysis: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product via flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Methodology III: Biocatalytic Reduction

Biocatalysis represents the pinnacle of "green chemistry" for asymmetric synthesis. It utilizes the exquisite selectivity of enzymes (ketoreductases, KREDs) found in microorganisms to perform reductions with near-perfect enantioselectivity under environmentally benign conditions.

Expertise & Causality: The mechanism involves a ketoreductase enzyme that contains a highly specific, chiral active site. The enzyme binds the ketone substrate in a precise orientation. A cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), is also bound and delivers a hydride to the carbonyl carbon.[11] In whole-cell systems, the host organism's metabolism continuously regenerates the expensive cofactor using a simple carbon source like glucose, making the process economically feasible. The choice of microorganism is critical, as different species contain reductases that favor the production of either the (R) or (S) alcohol, providing access to both enantiomers. For instance, certain strains of Aspergillus niger have been shown to produce the (R)-alcohol with excellent conversion and enantiomeric excess.[12]

Figure 4: Workflow for whole-cell biocatalytic reduction.

Experimental Protocol: (R)-1-(4-Bromothiophen-2-yl)ethanol via Whole-Cell Bioreduction

-

Culture Preparation: Cultivate a suitable microorganism (e.g., Aspergillus niger) in a sterile growth medium (containing nutrients like yeast extract, peptone, and glucose) in a shaker flask at an appropriate temperature (e.g., 28-30 °C) for 24-48 hours.

-

Bioreduction Reaction: Harvest the microbial cells by centrifugation and resuspend them in a buffered solution (e.g., phosphate buffer, pH 7.0).

-

Substrate Addition: To the cell suspension, add glucose (as a co-substrate for cofactor regeneration) and 2-acetyl-4-bromothiophene (often dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility).

-

Reaction Conditions: Incubate the reaction mixture in a shaker at 25-30 °C for 24-72 hours.

-

Monitoring: Periodically take samples, extract with ethyl acetate, and analyze by GC or HPLC to monitor substrate conversion and product formation.

-

Product Extraction: Once the reaction is complete, separate the cells from the broth by centrifugation. Extract the supernatant (the aqueous broth) exhaustively with ethyl acetate.

-

Purification & Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The product is often of high purity but can be further purified by column chromatography if necessary. Determine enantiomeric excess using chiral HPLC.

Comparative Analysis of Methodologies

The selection of an optimal synthetic route depends on a multi-faceted evaluation of performance, cost, scale, and environmental impact.

| Parameter | CBS Reduction | Asymmetric Transfer Hydrogenation (ATH) | Biocatalysis |

| Enantioselectivity (ee) | Good to Excellent (85-98%) | Excellent (>95%, often >99%) | Exceptional (>99%) |

| Yield | Good (70-90%) | High (85-98%) | Good to High (80-100% conversion)[12] |

| Reaction Conditions | Cryogenic temperatures (-20 °C) | Mild (Room Temp to 40 °C) | Ambient (25-30 °C), Aqueous |

| Catalyst | Chiral organocatalyst, stoichiometric borane | Ruthenium-diamine complex | Whole cells or isolated enzyme |

| Reagents/Cost | Moderate cost, boranes require care | Low catalyst loading, inexpensive H-donors | Inexpensive media, cofactor regeneration |

| Scalability | Good, but cryogenic needs can be costly | Excellent, well-suited for industrial scale | Excellent, utilizes standard fermentation tech |

| Environmental Impact | Requires anhydrous organic solvents, quenching | Uses organic solvents, but highly atom-economical | Greenest option: aqueous, biodegradable |

Trustworthiness & Field Insights:

-

For lab-scale synthesis and rapid access to either enantiomer , the CBS reduction is highly reliable and predictable. Its main drawback is the need for cryogenic temperatures and a stoichiometric, moisture-sensitive borane reagent.[5]

-

For process development and large-scale manufacturing , Asymmetric Transfer Hydrogenation is often the preferred chemical method.[9][16] Its high turnover numbers, operational simplicity, and use of cheap reagents make it economically compelling.

-

For a truly "green" and highly selective process , biocatalysis is unparalleled.[11][12] The initial screening to find a suitable microorganism or enzyme can be time-consuming, but once identified, the process is robust, scalable, and sustainable. This approach is increasingly favored in modern pharmaceutical manufacturing.

Conclusion

The asymmetric synthesis of 1-(4-Bromothiophen-2-yl)ethanol from its prochiral ketone precursor is a well-developed field with several robust and highly effective solutions. The choice between chiral oxazaborolidine catalysis, asymmetric transfer hydrogenation, and biocatalysis is not a matter of right or wrong, but a strategic decision based on the specific requirements of the project. For researchers in drug development, understanding the mechanistic nuances and practical considerations of each method is paramount. As the pharmaceutical industry continues to prioritize efficiency and sustainability, the evolution of highly active ATH catalysts and novel biocatalytic routes will undoubtedly continue to shape the future of chiral synthesis.

References

-

Wikipedia Contributors. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

-

Truppo, M. D., et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis. [Link]

-

Ramachandran, P. V., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

-

Alfa Chemistry. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

-

Ghadi, S. S., & Telvekar, V. N. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Kumar, A., & Kumar, V. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. [Link]

- Google Patents. (n.d.).

-

Patsnap. (n.d.). Synthesis method of ticagrelor intermediate. Eureka. [Link]

-

Reddy, K. S., et al. (2012). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research. [Link]

-

Kumar, A., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus. [Link]

-

Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. [Link]

-

Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]

-

Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

-

Morris, D. J., et al. (2017). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

-

Handzlik, J., & Szymańska, E. (2018). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules. [Link]

-

Nasipuri, D., Samaddar, A. K., & Datta Gupta, M. (1977). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Proceedings of the Indian Academy of Sciences - Section A. [Link]

-

Georganics. (n.d.). 2-Acetyl-4-bromothiophene. [Link]

-

AOBChem USA. (n.d.). 2-Acetyl-4-bromothiophene. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Acetyl-4-bromothiophene - High purity | EN [georganics.sk]

- 4. aobchem.com [aobchem.com]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labinsights.nl [labinsights.nl]

- 7. insuf.org [insuf.org]

- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 15. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Mechanism of enantioselective reduction to form (S)-1-(4-Bromothiophen-2-yl)ethanol

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-1-(4-Bromothiophen-2-yl)ethanol

Executive Summary

This compound is a valuable chiral building block in medicinal chemistry and materials science, where stereochemistry dictates biological activity and material properties. Its synthesis via the asymmetric reduction of the prochiral ketone, 2-acetyl-4-bromothiophene, presents a significant synthetic challenge. This guide provides a comprehensive overview of the core mechanistic principles governing the enantioselective synthesis of this target molecule. We delve into the catalytic cycles and stereochemical models of three preeminent methodologies: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH), and biocatalytic reduction using ketoreductases (KREDs). For each method, the causality behind experimental choices and the factors governing the desired (S)-enantioselectivity are critically examined. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of chiral thiophene derivatives and other high-value chiral alcohols.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science.[1] For drug products, the specific three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive or even toxic compound.[1][2] Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and serve as critical intermediates in their synthesis.[3][4]

This compound, a halogenated heterocyclic alcohol, represents a key chiral synthon. The thiophene ring is a common scaffold in medicinal chemistry, while the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions.[5] The secondary alcohol, with its defined (S)-stereocenter, is crucial for building complex molecular architectures with precise stereochemical control. The primary challenge in its synthesis lies in the highly selective reduction of the prochiral ketone precursor, 2-acetyl-4-bromothiophene.[6][7] This guide explores the sophisticated catalytic systems developed to overcome this challenge, focusing on the mechanisms that impart high enantioselectivity.

Core Mechanistic Pathways for Enantioselective Reduction

The conversion of a prochiral ketone to a single-enantiomer alcohol can be achieved through several powerful catalytic strategies. The most prominent and industrially relevant methods fall into two broad categories: chemocatalysis and biocatalysis.

Chemocatalysis: Precision Through Chiral Ligands and Reagents

The CBS reduction is a robust and highly predictable method for the enantioselective reduction of a wide range of ketones.[8][9] It employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[10][11]

Mechanism of Stereoselection:

The remarkable enantioselectivity of the CBS reduction stems from a highly organized, chair-like six-membered transition state.[9][10] The catalytic cycle proceeds through the following key steps:

-

Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), forming an active catalyst-borane complex.[8][10] This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst and activates the borane as a potent hydride donor.[8][10]

-

Ketone Coordination: The prochiral ketone, 2-acetyl-4-bromothiophene, coordinates to the now highly Lewis-acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric hindrance, placing its larger substituent (the 4-bromothiophen-2-yl group) in a pseudo-equatorial position, away from the catalyst's chiral framework. The smaller substituent (the methyl group) occupies the more sterically demanding pseudo-axial position.

-

Face-Selective Hydride Transfer: The activated borane, tethered to the catalyst, delivers a hydride to the carbonyl carbon. This intramolecular transfer occurs via a highly ordered six-membered ring transition state.[9][10] The predetermined orientation of the ketone ensures the hydride attacks a specific face (in this case, the Re-face) of the carbonyl, leading to the formation of the (S)-alkoxyborane intermediate.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and subsequent workup (typically acidic) liberates the desired (S)-alcohol. The CBS catalyst is regenerated and can enter another catalytic cycle.

The entire process must be conducted under strictly anhydrous conditions, as water can react with the borane reagent and the catalyst, diminishing both yield and enantioselectivity.[10]

Asymmetric transfer hydrogenation is an increasingly popular method that avoids the use of high-pressure hydrogen gas and stoichiometric borane reagents.[12] Instead, it utilizes a stable, inexpensive hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst.[12][13] Catalysts developed by Noyori and others, typically based on ruthenium(II) or rhodium(III) complexed with chiral diphosphine (e.g., BINAP) or diamine ligands, are highly effective.[12][14][15][16]

Mechanism of Stereoselection:

The currently accepted mechanism for many Ru(II)-diamine catalysts involves a metal-ligand bifunctional, "outer-sphere" pathway.[15][17] This concerted mechanism does not require direct coordination of the ketone to the metal center.

-

Catalyst Activation: The catalyst precursor reacts with the hydrogen source (e.g., isopropanol) in the presence of a base to form the active metal-hydride species. For a typical Ru-TsDPEN catalyst, this is an 18-electron ruthenium hydride.

-

Transition State Assembly: The ketone substrate approaches the active catalyst. A six-membered pericyclic transition state is formed, involving the Ru-H bond, the N-H bond of the chiral diamine ligand, and the C=O bond of the ketone.

-

Concerted Hydrogen Transfer: The hydride on the metal (Ru-H) is transferred to the electrophilic carbonyl carbon, while the proton from the amine ligand (N-H) is simultaneously transferred to the nucleophilic carbonyl oxygen. This "bifunctional" transfer is highly organized by the chiral ligand, which dictates the facial selectivity of the reduction. The C₂-symmetry of the ligand creates a chiral environment that preferentially accommodates the ketone in one orientation, leading to the formation of the desired (S)-alcohol.

-

Product Release and Regeneration: The resulting alcohol product dissociates, and the 16-electron ruthenium amide species is formed. This species then reacts with another molecule of the hydrogen donor (isopropanol) to regenerate the active 18-electron ruthenium hydride catalyst and release a molecule of acetone, completing the cycle.

Biocatalysis: Harnessing Nature's Catalysts

Biocatalytic reduction using isolated ketoreductase (KRED) enzymes or whole microbial cells offers a green and highly selective alternative to traditional chemical methods.[1][18][19] These enzymes operate under mild aqueous conditions (ambient temperature and neutral pH) and often exhibit near-perfect enantioselectivity.[1]

Mechanism of Stereoselection:

KREDs are oxidoreductases that utilize a nicotinamide cofactor, typically NADPH or NADH, as the source of hydride.[20] The stereochemical outcome is dictated by the highly evolved, three-dimensional structure of the enzyme's active site.

-

Cofactor and Substrate Binding: The catalytic cycle begins with the binding of the NADPH cofactor, followed by the prochiral ketone substrate, into the enzyme's active site.[21]

-

Stereospecific Orientation: The active site contains specific amino acid residues that orient the ketone in a precise, fixed position through a network of interactions (hydrophobic, hydrogen bonding, etc.). For the synthesis of an (S)-alcohol, the enzyme will bind the ketone such that its Re-face is presented to the nicotinamide ring of the cofactor. This is often described by Prelog's rule, where the hydride attacks from the face determined by the active site's topology.[22]

-

Hydride Transfer: A catalytic tetrad of amino acids (commonly Asp, Tyr, Lys, and His) facilitates the transfer of the pro-R hydride from the C4 position of the NADPH cofactor to the carbonyl carbon.[21] Simultaneously, a conserved tyrosine residue acts as a general acid, protonating the carbonyl oxygen to form the alcohol.[21]

-

Product Release and Cofactor Regeneration: The (S)-alcohol product and the oxidized cofactor (NADP⁺) are released from the active site. For the process to be catalytic, the NADP⁺ must be regenerated back to NADPH. In whole-cell systems, this is accomplished by the cell's native metabolic machinery.[22] In isolated enzyme systems, a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose) are often added for in situ cofactor regeneration.

Practical Application and Protocol

Comparative Analysis of Methods

The choice of synthetic method depends on factors such as scale, cost, available equipment, and desired purity.

| Feature | CBS Reduction | Asymmetric Transfer Hydrogenation (ATH) | Biocatalysis (KREDs) |

| Enantioselectivity | Generally high to excellent (>95% ee)[9][11] | High to excellent (>90% ee)[23] | Often near-perfect (>99% ee)[24] |

| Reagents | Stoichiometric, moisture-sensitive borane | Catalytic metal complex, H-donor (i-PrOH) | Catalytic enzyme, cofactor, regeneration system |

| Conditions | Anhydrous, often cryogenic temps | Mild temperatures, inert atmosphere | Aqueous, ambient temp, neutral pH |

| Substrate Scope | Broad for aryl-alkyl ketones[8] | Broad, tolerates various functional groups[13] | Can be substrate-specific; requires screening |

| Workup | Quenching and extraction | Filtration and solvent removal | Extraction from aqueous medium |

| Cost & Scalability | Moderate cost, scalable | Catalyst can be expensive but loadings are low | High initial cost for enzyme, very green/scalable |

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative procedure for the ATH of an aryl-alkyl ketone and should be adapted and optimized for 2-acetyl-4-bromothiophene.

Materials:

-

[RuCl₂(p-cymene)]₂ (Catalyst precursor)

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral Ligand)

-

2-Acetyl-4-bromothiophene (Substrate)

-

Formic acid / Triethylamine azeotrope (5:2) (Hydrogen Source)

-

Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

-

Catalyst Preparation: In a nitrogen-purged Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the precatalyst complex.

-

Reaction Setup: To the catalyst solution, add 2-acetyl-4-bromothiophene (1.0 equivalent).

-

Initiation: Add the formic acid/triethylamine (5:2) azeotrope (2.0-5.0 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the designated temperature (e.g., 28-40 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the purified this compound by chiral high-performance liquid chromatography (HPLC). Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Conclusion

The enantioselective synthesis of this compound is a testament to the power and precision of modern asymmetric catalysis. Through distinct yet convergent mechanistic principles, chemocatalytic methods like the CBS reduction and asymmetric transfer hydrogenation, alongside biocatalytic KRED-mediated reductions, provide highly effective routes to this valuable chiral intermediate. The CBS reduction relies on a sterically-enforced, Lewis acid-base coordinated transition state, while ATH employs a bifunctional outer-sphere hydrogen transfer. Biocatalysis achieves its remarkable fidelity through the intricate, evolved architecture of an enzyme's active site. A thorough understanding of these core mechanisms is paramount for researchers and process chemists to select the optimal synthetic strategy, troubleshoot reactions, and rationally design improved catalytic systems for the production of enantiomerically pure pharmaceuticals and fine chemicals.

References

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]

-

NROChemistry. Noyori Hydrogenation. Available from: [Link]

-

Wikipedia. Corey–Itsuno reduction. Available from: [Link]

-

Dalton Transactions. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Available from: [Link]

-

Grokipedia. CBS catalyst. Available from: [Link]

-

Chem-Station. Noyori Asymmetric Hydrogenation. Available from: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Available from: [Link]

-

European Journal of Organic Chemistry. Transfer Hydrogenation of Ketones and Activated Olefins Using Chelating NHC Ruthenium Complexes. Available from: [Link]

-

MIMOSA. Chiral alcohols: Significance and symbolism. Available from: [Link]

-

Wikipedia. Asymmetric hydrogenation. Available from: [Link]

-

Myers, A. G. Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]

-

ResearchGate. Examples of drugs derivatives from chiral secondary alcohols. Available from: [Link]

-

ACS Omega. Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. Available from: [Link]

-

Chemical Communications. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Available from: [Link]

-

University of Alicante. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Available from: [Link]

-

RSC Publishing. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. Available from: [Link]

-

ResearchGate. Relative reactivity of substituted acetophenones in enantioselective biocatalytic reduction catalyzed by plant cells of Daucus carota and Petroselinum crispum. Available from: [Link]

-

Pharmaceutical Technology. Advancing Chiral Chemistry in Pharmaceutical Synthesis. Available from: [Link]

-

PNAS. Origins of stereoselectivity in evolved ketoreductases. Available from: [Link]

-

Wikipedia. Transfer hydrogenation. Available from: [Link]

-

Oreate AI. Classification, Catalytic Mechanism and Application Research of Ketoreductases. Available from: [Link]

-

BMC Biotechnology. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Available from: [Link]

-

ResearchGate. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Available from: [Link]

-

ACS Catalysis. Biocatalytic Thioketal Cleavage Enabled by Enzymatic Bromide Recycling by Vanadium-Dependent Haloperoxidases. Available from: [Link]

-

Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Available from: [Link]

-

AOBChem USA. 2-Acetyl-4-bromothiophene. Available from: [Link]

-

Scilit. Biocatalytic Reduction Reactions from a Chemist's Perspective. Available from: [Link]

- Google Patents. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.

-

Georganics. 2-Acetyl-4-bromothiophene. Available from: [Link]

-

University of York. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication. Available from: [Link]

- Google Patents. CN109809974A - The synthetic method of acetophenones derivative aromatic ring bromo.

-

Semantic Scholar. One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes From α-Allyldiazoacetates. Available from: [Link]

-

ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Available from: [Link]

-

Molecules. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Available from: [Link]

-

PubChem. 2-Acetyl-5-bromothiophene. Available from: [Link]

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. aobchem.com [aobchem.com]

- 7. 2-Acetyl-4-bromothiophene - High purity | EN [georganics.sk]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Transfer hydrogenation - Wikipedia [en.wikipedia.org]

- 13. RUA [rua.ua.es]

- 14. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 15. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 17. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. scilit.com [scilit.com]

- 20. Classification, Catalytic Mechanism and Application Research of Ketoreductases - Oreate AI Blog [oreateai.com]

- 21. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 22. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pnas.org [pnas.org]

Technical Guide: (S)-1-(4-Bromothiophen-2-yl)ethanol - A Comprehensive Guide to Stability and Storage

Introduction: The Critical Role of a Chiral Intermediate

(S)-1-(4-Bromothiophen-2-yl)ethanol is a key chiral building block in modern synthetic chemistry. Its utility stems from the unique combination of a stereogenic secondary alcohol and a functionalized thiophene ring, a heterocyclic scaffold of significant pharmacological interest.[1][2] As with any high-value, stereochemically-defined intermediate, maintaining its chemical and chiral purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage, handling, and stability assessment, ensuring its integrity from procurement to use.

Intrinsic Chemical Stability: A Molecular Perspective

The stability profile of this compound is dictated by its constituent functional groups: the brominated thiophene ring and the chiral secondary alcohol.

-

The Thiophene Ring: Thiophene is an aromatic heterocycle, but its sulfur atom makes it susceptible to certain reactions, particularly oxidation. The presence of a bromine atom can influence the electron density of the ring, potentially affecting its reactivity and stability.[2]

-

The Chiral Secondary Alcohol: The secondary alcohol moiety is a primary site for potential degradation. It is susceptible to oxidation to the corresponding ketone, which would result in the loss of the chiral center. Dehydration (elimination) to form an alkene is another possible degradation pathway, particularly under acidic or thermal stress. The stability of the chiral center itself is a critical parameter, as racemization would compromise the compound's utility in stereospecific synthesis.[3][4]

Potential Degradation Pathways and Influencing Factors

Understanding potential degradation mechanisms is the cornerstone of developing effective storage strategies.[5] For this compound, several environmental factors can trigger degradation.

-

Oxidation: Atmospheric oxygen or residual oxidizing agents can convert the secondary alcohol to 4-bromo-1-(thiophen-2-yl)ethan-1-one. This is a critical degradation pathway as it destroys the stereocenter. The thiophene ring's sulfur atom can also be susceptible to oxidation, potentially leading to sulfoxides or sulfones under harsh conditions.

-

Acid/Base Hydrolysis: Extreme pH conditions can catalyze degradation. Strong acids may promote dehydration, while both acidic and basic conditions could potentially facilitate racemization or other rearrangements. Studies on related thiophene chalcones show significant degradation under both acid- and base-catalyzed hydrolysis.[6]

-

Thermal Stress: Elevated temperatures can provide the activation energy for degradation reactions like dehydration. While many thiophene derivatives exhibit good thermal stability, it cannot be assumed.[6]

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions. Photolytic degradation is a common pathway for aromatic and heterocyclic compounds.[6][7]

The following diagram illustrates the primary potential degradation pathways for this compound.

Caption: A self-validating workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under recommended storage conditions to evaluate the chemical and physical characteristics of the substance over a proposed re-test period or shelf-life. [8] Experimental Protocol: ICH Stability Study

-

Batch Selection: Use at least three primary batches of this compound for the study. [8]2. Storage: Store the samples in containers that simulate the proposed commercial packaging under the conditions specified by ICH guidelines.

-

Testing Frequency: Test the samples at specified intervals. For a proposed re-test period of 12 months or more, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter. [9][10]4. Parameters to Test: At each time point, the following should be assessed:

-

Appearance (physical description)

-

Assay (potency)

-

Chiral Purity (enantiomeric excess)

-

Degradation Products/Impurities

-

| Study Type | Storage Condition (ICH Q1A) | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 Months |

Table based on ICH Q1A(R2) guidelines for general drug substances. [8][9]

Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is the linchpin of any stability study. For this compound, this method must be able to separate the parent compound from its potential degradants and its enantiomer.

Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for this application. A suitable method would involve:

-

Chiral Stationary Phase (CSP): A column capable of resolving the (S) and (R) enantiomers is required. Polysaccharide-based columns are often effective for separating chiral alcohols. [7]* Mobile Phase: A mixture of solvents (e.g., hexane/isopropanol) that provides good resolution and peak shape.

-

Detector: A UV detector is typically sufficient, as the thiophene ring is a strong chromophore. A wavelength should be chosen where all components have adequate response and the mobile phase has low absorbance. [7]* Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by the forced degradation study, which demonstrates that all known degradants are resolved from the parent peak.

Caption: Workflow for the analysis of stability samples.

Conclusion

The chemical and chiral integrity of this compound is best preserved through a scientifically grounded approach to storage and handling. By controlling key environmental factors—temperature, atmosphere, and light—and avoiding chemical incompatibilities, researchers can significantly mitigate the risk of degradation. The implementation of systematic stability studies, guided by ICH principles and underpinned by robust analytical methods, provides the necessary data to ensure the quality, safety, and efficacy of this vital synthetic intermediate throughout the drug development lifecycle.

References

-

National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

-

ResearchGate. (2015, November 25). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

ResearchGate. (n.d.). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Sciforum. (n.d.). Forced Degradation Studies on Agents of Therapeutic Interest. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

-

Bentham Science. (n.d.). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Retrieved from [Link]

-

MDPI. (2024, October 9). Acceleration of Ethanol Metabolism by a Patented Bos taurus Isolated Alcohol Degradation Protein (ADP) on Acute Alcohol Consumption. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). ICH Stability: A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Retrieved from [Link]

-

TIB (Leibniz Information Centre for Science and Technology). (n.d.). Thiophene and its derivatives. Retrieved from [Link]

-

Manasagangotri, University of Mysore. (2021, March 12). Cis and trans isomers of 1-(5-bromothiophen-2-yl). Retrieved from [Link]

-

Royal Society of Chemistry. (2020, February 24). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry. Retrieved from [Link]

-

PubMed. (2021, August 4). Arbutin attenuates ethanol-induced acute hepatic injury by the modulation of oxidative stress and Nrf-2/HO-1 signaling pathway. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

-

American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). ICH Harmonised Tripartite Guideline: Quality of Biotechnological Products. Retrieved from [Link]

-